2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile
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Description
2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the bromodomain-containing protein 4 (brd4), a key epigenetic regulator in cancer . BRD4 is the most important functional protein in the bromodomain and superterminal family protein (BET) family, which contains two bromodomains and one superterminal domain .
Mode of Action
Similar compounds have been shown to regulate cell proliferation and apoptosis by recruiting positive transcription elongation factor (ptefb) to activate c-myc, c-jun, etc, therefore playing an important role in the occurrence and development of tumors and the infiltration and migration processes of tumor cells .
Biochemical Pathways
Similar compounds have been shown to affect the pathways involving c-myc and c-jun .
Pharmacokinetics
Similar compounds have been shown to have excellent thermal stability .
Result of Action
Similar compounds have been shown to have excellent calculated detonation performance .
Action Environment
Similar compounds have been shown to exhibit excellent insensitivity toward external stimuli .
Properties
IUPAC Name |
2-[4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)7-9-19-14(22)12-5-3-4-6-13(12)21-15(19)18-20(10-8-17)16(21)23/h3-6,11H,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGRMAVRJIMSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.